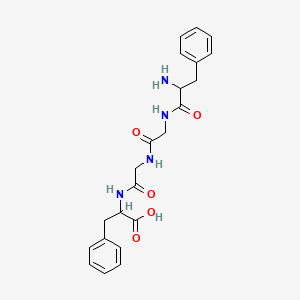

Phe-Gly-Gly-Phe

Description

Evolution and Significance of Synthetic Tetrapeptides in Biomolecular Science

Synthetic peptides, and specifically tetrapeptides, have become indispensable tools in biomolecular science due to their inherent biocompatibility, chemical diversity, and ease of synthesis. wikipedia.org Comprising four amino acid residues, tetrapeptides occupy a sweet spot in terms of molecular complexity; they are simple enough for routine chemical synthesis and computational modeling, yet complex enough to form defined secondary structures and engage in specific molecular interactions. wikipedia.orgresearchgate.net

The evolution of this field has seen tetrapeptides being utilized in a wide array of applications:

Pharmacological Probes: Many are pharmacologically active, showing high affinity for various receptors involved in protein-protein signaling. wikipedia.org

Biomaterial Scaffolds: They serve as fundamental building blocks for creating advanced biomaterials, including hydrogels for 3D cell culture and tissue engineering. frontiersin.orgresearchgate.netmdpi.com The self-assembly properties are dictated by the amino acid sequence, allowing for the design of materials with tunable properties. mdpi.com

Drug Delivery Vehicles: Specific peptide sequences are used as linkers in antibody-drug conjugates (ADCs), designed to be cleaved by enzymes present in target tissues, thereby releasing a cytotoxic agent. medchemexpress.comglpbio.combroadpharm.com

The significance of tetrapeptides like Phe-Gly-Gly-Phe lies in their defined, symmetric A-B-B-A architecture. This structure, featuring hydrophobic anchors (Phenylalanine) and a flexible spacer (Glycine), is a classic design for investigating how primary sequence dictates higher-order assembly and function. The study of such peptides provides critical insights into fibrillation processes, relevant to both materials science and neurodegenerative diseases, and informs the rational design of new functional biomolecules. frontiersin.orgvulcanchem.com

Current Research Landscape and Fundamental Scientific Inquiries Pertaining to this compound

While publications centered on this compound are limited, the research landscape for analogous peptides provides a clear framework for the scientific questions this compound could help answer. The primary areas of inquiry revolve around self-assembly, driven by the terminal phenylalanine residues.

Self-Assembly and Hydrogelation: The diphenylalanine (Phe-Phe) motif is a well-known and powerful driver of molecular self-assembly, forming various nanostructures such as fibrils, tubes, and vesicles, often leading to the formation of hydrogels. frontiersin.orgmdpi.comgoogle.com The fundamental driving forces are a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic phenyl rings. researchgate.net

Key scientific inquiries for a peptide like this compound include:

How does the diglycine linker influence the self-assembly process compared to a direct Phe-Phe linkage? The flexibility of glycine (B1666218) residues could allow the terminal Phe groups to adopt conformations that facilitate or hinder the π-π stacking necessary for fibril formation.

What is the critical concentration for self-assembly and hydrogelation? This is a key parameter for designing peptide-based biomaterials. frontiersin.org

How does the symmetric this compound sequence influence the morphology of the resulting nanostructures? The positioning of the bulky, hydrophobic Phe residues at the termini is a critical factor in determining the final assembled architecture. Studies on homologous tetrapeptides have shown that the sequence isomeric position of amino acids dramatically impacts self-assembly and resulting nanostructures. researchgate.net

Role as a Structural Motif: In other contexts, peptide sequences containing glycine and phenylalanine are used as flexible but specific linkers. For instance, the closely related sequence Gly-Gly-Phe-Gly is employed as a protease-cleavable linker in ADCs, highlighting the role of such sequences in molecular recognition by enzymes. medchemexpress.combroadpharm.combroadpharm.com This raises questions about the enzymatic stability of this compound and its potential as a substrate for proteases like chymotrypsin, which cleaves after aromatic residues. vulcanchem.com

Methodological Advancements Driving Investigations into Tetrapeptide Structure-Function Relationships

The investigation of tetrapeptides like this compound is propelled by a suite of advanced analytical and synthetic methodologies.

Synthesis and Purification:

Solid-Phase Peptide Synthesis (SPPS): This remains the cornerstone technique for producing peptides. The Fmoc/tBu strategy is commonly employed, allowing for the sequential addition of protected amino acids to a solid resin support, ensuring high yield and purity. google.com For a sequence containing multiple glycine residues, specialized dipeptide synthons like Fmoc-Gly-Gly-OH are often used to improve coupling efficiency and minimize side reactions. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is essential for the purification of the synthesized peptide to achieve the high purity required for structural and functional studies.

Structural Characterization:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the solution-state conformation and the presence of secondary structures like β-sheets, which are common in self-assembled fibrils. vulcanchem.com

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital for visualizing the morphology of the nanostructures formed through self-assembly, revealing whether the peptide forms fibers, ribbons, or other architectures. researchgate.net

X-ray Diffraction: X-ray crystallography and powder X-ray diffraction can provide atomic-level detail on the molecular packing within the assembled state. researchgate.net

Functional and Predictive Analysis:

Mass Spectrometry (MS): Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful tool for peptide analysis and for studying their hydrolysis and metabolic stability. researchgate.net

Computational Modeling and Machine Learning: In silico methods are increasingly used to predict the physicochemical properties and self-assembling propensity of peptides. mdpi.com Molecular dynamics simulations can provide insights into the conformational landscape of this compound and the initial stages of aggregation, guiding experimental design.

These advanced methods provide a comprehensive toolkit for designing and characterizing novel tetrapeptides, enabling researchers to probe the intricate relationship between a peptide's primary sequence and its emergent properties.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification. Data is aggregated from publicly available chemical databases.

| Property | Predicted Value |

| Molecular Formula | C₂₂H₂₆N₄O₅ |

| Molecular Weight | 442.47 g/mol |

| IUPAC Name | (2S)-2-[[2-[[2-(2-amino-3-phenylpropanamido)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

| Canonical SMILES | C1=CC=C(C=C1)CC@HN |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 11 |

| Topological Polar Surface Area | 175 Ų |

Table 2: General Parameters for Solid-Phase Synthesis of this compound This table outlines a typical protocol and is for illustrative purposes. Actual conditions may vary.

| Parameter | Specification |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin, pre-loaded with Fmoc-Phe-OH |

| Coupling Reagents | HBTU/HOBt or DIC/HOBt in DMF |

| Dipeptide Unit | Use of Fmoc-Gly-Gly-OH for the central part of the sequence |

| Deprotection Agent | 20% Piperidine (B6355638) in DMF |

| Cleavage Cocktail | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) |

| Purification Method | Preparative Reverse-Phase HPLC |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFLONJLUJYCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391499 | |

| Record name | Phe-Gly-Gly-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40204-87-3 | |

| Record name | Phe-Gly-Gly-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phe Gly Gly Phe and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Optimization for Phe-Gly-Gly-Phe

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the creation of peptides like this compound due to its efficiency and the ease of purification. researchgate.net The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net This method allows for the use of excess reagents to drive reactions to completion, with their subsequent removal accomplished by simple filtration and washing. iris-biotech.delsu.edu

Strategic Application of Orthogonal Protecting Group Chemistries (e.g., Fmoc/tBu, Boc/Bn)

The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions. biosynth.com Two primary orthogonal strategies are widely employed: the Fmoc/tBu and the Boc/Bn schemes. biosynth.comresearchgate.net Orthogonality ensures that the protecting group on the α-amino group of the incoming amino acid can be removed without affecting the protecting groups on the side chains or the linker to the resin. biosynth.com

The Fmoc/tBu strategy is the most common approach in modern SPPS. iris-biotech.deacs.org The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus, while acid-labile tert-butyl (tBu) based groups protect the side chains. iris-biotech.debiosynth.com The Fmoc group is typically removed using a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.de This strategy is favored due to the mild conditions required for Fmoc group removal, which preserves acid-sensitive functionalities. iris-biotech.de

The Boc/Bn strategy represents an older, yet still relevant, approach. iris-biotech.de It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bn) based groups for side-chain protection. biosynth.comresearchgate.net A key difference is that both Boc and benzyl groups are removed by acid, but their differing lability to various acid strengths allows for selective removal. biosynth.com The final cleavage of the peptide from the resin in the Boc/Bn strategy often requires strong and hazardous acids like hydrofluoric acid (HF). iris-biotech.de

Comparison of Fmoc/tBu and Boc/Bn Strategies:

| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bn-based (Acid-labile) |

| Cleavage Conditions | Mild base for Fmoc removal, strong acid (TFA) for final cleavage. iris-biotech.de | Varying strengths of acid for selective deprotection, strong acid (HF) for final cleavage. iris-biotech.de |

| Advantages | True orthogonality, milder conditions, broader availability of non-canonical amino acids. iris-biotech.de | Useful for base-sensitive peptides. biosynth.com |

| Disadvantages | Potential for side reactions like diketopiperazine formation. | Use of highly toxic and corrosive HF. iris-biotech.de |

Evaluation of Coupling Reagents and Conditions for Enhanced Yield and Purity

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl group. jpt.com This is achieved using coupling reagents, the choice of which significantly impacts the reaction's efficiency, yield, and the purity of the final peptide. jpt.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been used for a long time. bachem.com They are effective but can lead to racemization, which can be suppressed by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.comwikipedia.org

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to low levels of racemization. jpt.compeptide.com

Uronium/Aminium Salts: This class includes reagents like HBTU, TBTU, and HATU. jpt.combachem.compeptide.com They offer excellent coupling efficiency and are popular for synthesizing complex or challenging sequences. jpt.com HATU, in particular, has been shown to be effective in surmounting issues like cyclodimerization during the cyclization of tetrapeptides. rsc.org

The choice of base is also critical, with N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being commonly used in Fmoc-based synthesis. bachem.com For amino acids prone to racemization, a weaker base like sym-collidine may be preferred. bachem.com

Solution-Phase Synthesis Protocols for Tetrapeptide Production

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, especially for large-scale industrial production and for peptides with structures that are not amenable to solid-phase methods. wikipedia.orgnih.govnih.govspringernature.com In SolPS, the coupling and deprotection reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. mdpi.com

A key advantage of SolPS is the ability to use stoichiometric amounts of reagents, which can be more cost-effective for large-scale synthesis. mdpi.com However, the purification of intermediates can be time-consuming. mdpi.com Recent advancements have focused on improving the efficiency of SolPS. For instance, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) allows for rapid peptide bond formation with minimal epimerization and generates water-soluble by-products, simplifying purification. researchgate.net This approach has been successfully applied to the iterative synthesis of a pentapeptide, demonstrating its potential for producing tetrapeptides like this compound. researchgate.net

Chemoenzymatic Synthesis Approaches for Stereoselective this compound Assembly

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce peptides with high stereoselectivity. nih.gov This approach is particularly advantageous as it often proceeds under mild conditions and can circumvent the need for complex protection and deprotection steps, a common source of side reactions and racemization in purely chemical methods. nih.gov

Hydrolases, such as serine and cysteine proteases, are commonly used to catalyze the formation of peptide bonds in a kinetically controlled process. nih.gov These enzymes form a reactive acyl-enzyme intermediate that then transfers the acyl group to the amino group of an incoming amino acid or peptide, ensuring high stereoselectivity. nih.gov Thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) assembly lines are also powerful biocatalysts for peptide bond formation and macrocyclization. beilstein-journals.org The development of modular chemoenzymatic strategies, where fragments are synthesized using a combination of chemical and enzymatic steps and then coupled, has proven effective for the synthesis of complex tetrapeptides and their analogues. nih.govthieme-connect.densf.gov

Design and Synthesis of Conformationally Constrained this compound Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to improve properties like metabolic stability and bioavailability. nih.gov Conformationally constraining a peptide like this compound can lock it into a bioactive conformation, potentially enhancing its activity. upc.edu

Incorporation of Amide Bond Isosteres and Non-Canonical Amino Acids

One of the primary strategies for creating peptidomimetics is the replacement of one or more amide bonds with isosteres—chemical groups that mimic the size, shape, and electronic properties of the amide bond. nih.gov This modification can increase resistance to enzymatic degradation by proteases. kyoto-u.ac.jp

Common Amide Bond Isosteres:

| Isostere | Structure | Key Features |

| Reduced Amide | -CH₂-NH- | Provides flexibility and a positively charged secondary amine. kyoto-u.ac.jp |

| Alkene | -CH=CH- | Geometrically similar to the trans-amide bond but lacks the dipole moment and hydrogen bonding capabilities. nih.gov |

| Thioamide | -C(=S)-NH- | An isostere in the strictest sense, with similar atom and valence electron count. nih.gov |

| Ketomethylene | -C(=O)-CH₂- | Replaces the amide nitrogen with a methylene (B1212753) group. acs.org |

| Amidine | -C(=NH)-NH- | Introduces a positively charged, basic group. kyoto-u.ac.jprsc.org |

| 1,2,3-Triazole | A stable, aromatic ring that can act as an amide surrogate. nih.gov | |

| (4H)-Imidazolone | Can act as a cis-amide bond surrogate. chemrxiv.org |

The synthesis of peptidomimetics containing these isosteres often requires specialized chemical methods. For example, amidine-type isosteres can be synthesized from a nitrile oxide precursor. kyoto-u.ac.jprsc.org

Furthermore, the incorporation of non-canonical amino acids (ncAAs) offers another avenue for creating this compound analogues. rsc.org This can involve replacing one of the existing residues with an analogue, such as a D-amino acid or a modified phenylalanine. rsc.orgrsc.org The introduction of ncAAs can be achieved through both chemical synthesis and, more recently, by reprogramming the translational machinery of cells in in vitro protein synthesis systems. acs.orgnih.gov These approaches expand the chemical diversity of the peptide, allowing for the fine-tuning of its properties. nih.govmdpi.com

Cyclization Strategies for Modulating Conformational Landscapes and Stability

The cyclization of linear peptides into constrained macrocycles is a paramount strategy for enhancing biological activity and stability. For tetrapeptides such as this compound, this process is particularly challenging due to the inherent ring strain in 12-membered rings, which can lead to distorted amide bond geometries and a higher population of less stable cis-amide bonds. rsc.org The synthesis of cyclic tetrapeptides often results in low yields or no cyclic product at all. google.comgoogle.com However, various synthetic strategies have been developed to overcome these hurdles and to control the conformational landscape of the resulting cyclotetrapeptides, thereby modulating their stability and biological function.

A primary challenge in the cyclization of small peptides is the conformational dynamics in solution, largely due to the cis-trans isomerization of amide bonds. rsc.org While most non-proline amide bonds in proteins adopt a trans conformation, the strain in a 12-membered ring lowers the energy barrier for isomerization, increasing the presence of cis-amides. rsc.org To manage these conformational complexities and improve cyclization yields, several methodologies are employed:

Backbone Modification: Introducing N-alkyl or N-methyl groups into the peptide backbone can pre-organize the linear precursor into a conformation more favorable for cyclization. google.com This strategy can significantly increase cyclization yields. For instance, in the synthesis of tetraglycine (B1346897) analogues, N-methylation at specific residues dramatically improved the yield of the cyclic product. google.comgoogle.com Similarly, backbone cyclization, where the ring is formed via the α-nitrogens of the peptide backbone, restricts the conformation of the parent peptide without altering the pharmacophoric side chains. frontiersin.org

Incorporation of D-Amino Acids: The strategic placement of a D-amino acid can induce specific turn structures (e.g., βII' turns), which can facilitate cyclization and stabilize a particular conformation. sci-hub.se This subtle change in stereochemistry can profoundly alter the three-dimensional shape of the macrocycle, influencing its interaction with biological targets. sci-hub.se

Side-Chain to Side-Chain Cyclization: Creating bridges between amino acid side chains is a common method to enforce conformational rigidity. A classic example is the formation of a disulfide bond between two cysteine residues. researchgate.net However, disulfide bonds can be unstable in reducing environments. researchgate.net Consequently, alternative linkages like lactam bridges or stable carbon-carbon bonds formed via ring-closing metathesis are used to create more robust cyclic analogues. researchgate.netacs.org These modifications can improve both chemical and biological stability without significantly altering the crucial orientation of pharmacophoric moieties. acs.org

Use of Cyclization Auxiliaries: Temporary substitution of amide nitrogens with groups like N-(2-hydroxy-4-methoxybenzyl) (HMB) can pre-organize the peptide for cyclization and has been shown to increase yields, although this approach may be impractical for creating large peptide libraries. google.comgoogle.com

The choice of cyclization strategy directly impacts the conformational equilibrium of the resulting cyclic peptide. For example, studies on aziridine-containing cyclic tetrapeptides revealed that ring-opening reactions could lead exclusively to larger, 13-membered rings, demonstrating how synthetic modifications can dictate the final macrocyclic structure. rsc.org By carefully selecting the cyclization method, chemists can fine-tune the conformational landscape, locking the peptide into its bioactive shape and enhancing its stability against enzymatic degradation. mdpi.comresearchgate.net

Conjugation Strategies Involving this compound as a Functional Motif

The tetrapeptide sequence this compound, and its permutations like Gly-Gly-Phe-Gly (GGFG), serve as critical functional motifs in modern therapeutic design, particularly as cleavable linkers in bioconjugates such as Antibody-Drug Conjugates (ADCs). nih.govaxispharm.com In this context, the peptide sequence does not typically possess intrinsic therapeutic activity but acts as a stable, yet conditionally cleavable, bridge connecting a targeting moiety (like a monoclonal antibody) to a potent cytotoxic payload. nih.goviris-biotech.de

The design of the linker is a crucial aspect of ADC development, as it must remain stable in systemic circulation to prevent premature release of the toxic drug, and then be efficiently cleaved to release the payload once the ADC has been internalized into the target cancer cell. nih.gov The Gly-Gly-Phe-Gly sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells. iris-biotech.debroadpharm.com This enzymatic trigger ensures site-specific drug release, enhancing therapeutic efficacy while minimizing off-target toxicity. biosynth.com The tetrapeptide GGFG is considered more stable in the bloodstream compared to certain dipeptide linkers. axispharm.com A notable example of its application is in the ADC drug Enhertu (Trastuzumab deruxtecan), which utilizes a GGFG linker to connect the anti-HER2 antibody to a topoisomerase I inhibitor payload. nih.govaxispharm.com

Advanced Structural Elucidation and Conformational Dynamics of Phe Gly Gly Phe

Computational Biophysics for Phe-Gly-Gly-Phe Conformational Ensemble Analysis

Computational methods provide atomic-level insights into the conformational preferences and energy landscapes of peptides, complementing experimental data and aiding in the interpretation of spectroscopic results.

Molecular dynamics simulations are powerful tools for exploring the conformational space of peptides by simulating their motion over time. For this compound and similar peptides, MD simulations have been employed to study their dynamic behavior in various environments, such as in explicit water, to understand their structural stability. longdom.org Studies on related tripeptides like L,L-Gly-Phe-Phe have shown that the presence of an aromatic ring at the C-terminus can contribute to greater stability. longdom.org

In the context of complex biological systems, MD simulations have been used to investigate the binding of the N-terminal tetrapeptide this compound of nociceptin/orphanin FQ (N/OFQ) to its receptor. These simulations suggest that this tetrapeptide segment penetrates deep into the receptor's binding pocket in a straight conformation. researchgate.net The simulations also highlight the importance of specific interactions, such as those with receptor residues, in triggering receptor activation. researchgate.net Furthermore, MD simulations can be used to assess the stability of protein models, including those containing this compound or similar sequences, by running unconstrained dynamics. nih.gov The conformational dynamics of peptides embedded in different matrices, such as amorphous polymers, can also be investigated, revealing differences in conformational preferences and energy barriers compared to an aqueous environment. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for obtaining accurate information about the electronic structure, geometry, and relative energies of different conformers of this compound. DFT methods have been extensively used to study peptides containing phenylalanine and glycine (B1666218). For instance, calculations on dipeptides like Gly-Phe have been performed to understand their electronic transitions and to analyze near-edge X-ray absorption fine-structure (NEXAFS) spectra. mdpi.com

For larger peptides, DFT is used to optimize the geometries of various conformers and calculate their vibrational frequencies, which can then be compared with experimental spectroscopic data. csic.esresearchgate.net Studies on related tripeptides like Gly-Phe-Gly have shown that different DFT functionals (e.g., B3LYP, wB97XD, M062X) can yield varying results for relative energies and structural stability, emphasizing the importance of choosing an appropriate functional. csic.esresearchgate.net It has been noted that DFT methods may not fully capture London dispersion forces, which can be significant in stabilizing conformers of aromatic peptides, and may require comparison with higher-level correlated ab initio methods. nih.gov The combination of DFT calculations with experimental techniques like infrared and Raman spectroscopy allows for a detailed assignment of vibrational modes and a deeper understanding of intramolecular interactions, such as hydrogen bonding. acs.orgyildiz.edu.trmdpi.com

Table 1: Representative Theoretical Methods for Peptide Analysis

| Computational Method | Application to this compound and Analogs | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating conformational dynamics in water and complex environments. longdom.orgresearchgate.netnih.gov | Provides information on structural stability, folding pathways, and interactions with other molecules. |

| Density Functional Theory (DFT) | Calculating electronic structure, optimized geometries, and vibrational frequencies of conformers. mdpi.comcsic.esresearchgate.net | Aids in the interpretation of spectroscopic data and provides relative energies of different conformations. |

| Ab initio Quantum Chemistry | High-level correlated calculations for benchmarking and studying non-covalent interactions. nih.govcuni.cz | Offers a more accurate description of dispersion forces, crucial for aromatic peptide conformations. |

This table provides an interactive overview of common computational methods and their applications in studying peptides like this compound.

Homology modeling and de novo structure prediction are computational techniques used to predict the three-dimensional structure of proteins and peptides. Homology modeling relies on the known structure of a related molecule (a template) to build a model of the target sequence. nih.govresearchgate.net This approach has been used to study the binding of the N-terminal tetrapeptide this compound of N/OFQ to its receptor, providing insights into the binding mode and key interactions. researchgate.net

De novo structure prediction, on the other hand, aims to predict the structure from the amino acid sequence alone, without relying on a template. biorxiv.orgbakerlab.org This is particularly relevant for peptides like this compound, which may adopt unique conformations not present in known protein structures. These methods often involve generating a large number of possible conformations and then using an energy function to identify the most likely native structure. pnas.org For small, flexible peptides, this can be challenging due to the vast conformational space. cuni.cz The development of advanced algorithms and the use of constraints from experimental data or co-evolutionary information are improving the accuracy of these predictions. biorxiv.org Both homology modeling and de novo prediction are powerful tools for generating structural hypotheses that can be tested and refined through experimental methods. nih.gov

Spectroscopic Characterization of this compound Molecular Architecture

Spectroscopic techniques provide experimental data on the molecular structure, conformation, and dynamics of this compound in various states.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the local environment and conformation of a peptide's backbone and side chains. These techniques are particularly useful for analyzing hydrogen bonding and identifying secondary structural elements. leibniz-fli.de The amide I band (mainly C=O stretching) in the IR spectrum is a well-established indicator of secondary structure. leibniz-fli.de

For peptides containing phenylalanine and glycine, such as Fmoc-Phe-Gly, IR and Raman spectroscopy have been used to analyze the vibrational modes in both powder and electrospun fiber forms. researchgate.netresearchgate.net Studies on related tripeptides like Gly-Phe-Gly have utilized Raman spectroscopy in conjunction with DFT calculations to analyze the conformation dependence of characteristic phenylalanine Raman markers. csic.escsic.es These studies reveal how intramolecular hydrogen bonds and interactions between the aromatic side chain and the peptide backbone influence the vibrational spectra. researchgate.net The analysis of vibrational spectra, often aided by theoretical calculations, can provide detailed information on the network of hydrogen bonds within the peptide structure. yildiz.edu.trmdpi.comru.nl

Table 2: Characteristic Vibrational Frequencies for Peptide Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| Amide A (N-H stretch) | 3200 - 3400 | Hydrogen bonding status of N-H groups. |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure (α-helix, β-sheet, turns, random coil). |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Sensitive to conformation and hydrogen bonding. |

| Phenylalanine Ring Modes | Various, e.g., ~1004 cm⁻¹ (F5) | Side chain conformation and environment. researchgate.net |

This interactive table highlights key vibrational modes used in the structural analysis of peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in both solution and solid states. In solution, NMR can provide information on the average conformation and dynamics of flexible peptides like this compound. nih.gov For the related tetrapeptide Tyr-Gly-Gly-Phe, ¹⁵N NMR has been used to study its conformational behavior in different solvents and ionic states, confirming a folded β-turn structure in DMSO. core.ac.uk

Solid-state NMR is particularly valuable for studying the structure of peptides in a crystalline or aggregated state, providing insights that are not accessible through solution NMR. mdpi.com It can be used to characterize the structure of self-assembled peptides and fibrils. researchgate.net For dipeptides containing phenylalanine, solid-state ¹³C NMR has been employed to investigate the chemical shifts of the aromatic carbon sites, which are sensitive to whether the residue is at the N- or C-terminus. illinois.edu Phenylalanine ring dynamics can also be studied using solid-state deuterium (B1214612) NMR. acs.org The combination of solid-state NMR with quantum chemical calculations allows for a detailed comparison of experimental and calculated chemical shifts, aiding in structural refinement. mdpi.comresearchgate.net The linewidths in solid-state NMR spectra can also provide information about the degree of structural order within the peptide. psu.edu

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) Spectroscopy for Electronic States and Dissociation Pathways

Near-Edge X-Ray Absorption Fine-Structure (NEXAFS) spectroscopy is a powerful technique for probing the electronic states of molecules by investigating core-electron excitations. mdpi.com When combined with mass spectrometry, it provides detailed insights into site-specific dissociation pathways following resonant excitations. mdpi.comnih.gov Studies on the related dipeptides, Phe-Gly and Gly-Phe, offer a foundational understanding of the electronic transitions and fragmentation patterns that are relevant to the this compound tetrapeptide.

The total-ion-yield (TIY) NEXAFS spectra, measured at the carbon K-edge, reveal distinct peaks corresponding to the excitation of core electrons to specific unoccupied molecular orbitals. mdpi.comnih.gov For Phe-Gly, prominent peaks are observed below 291.6 eV. mdpi.com Quantum chemical calculations are used to assign these spectral features to electronic transitions involving specific carbon atoms within the peptide. mdpi.com The destination orbitals for these core excitations often exhibit significant π* character, localized on the phenylalanine aromatic ring or the peptide bond's carbonyl group. mdpi.com

Upon core excitation, the molecule undergoes Auger decay, leading to fragmentation. The analysis of the resulting mass spectra at different photon energies reveals that the dissociation process is not random but specific. mdpi.comnih.gov This specificity is closely linked to the nature of the destination molecular orbitals populated during the initial excitation. mdpi.comnih.gov For core-excited dipeptides like Phe-Gly, dissociation is prominently observed near the peptide linkage. mdpi.com While the peptide bond (C–N) is a primary site for cleavage, the population of π* orbitals can also lead to secondary cleavage at the C–C bonds within the phenyl ring. mdpi.comresearchgate.net The specific dissociation mechanisms observed in these smaller model peptides provide a strong indication of the likely electronic behavior and fragmentation pathways within the more complex this compound structure. mdpi.comresearchgate.net

Table 1: NEXAFS Spectroscopy Findings for Related Phe-Gly Peptides

| Feature | Description | Reference |

|---|---|---|

| Technique | Total-Ion-Yield (TIY) NEXAFS at the Carbon K-edge. | mdpi.comnih.gov |

| Key Spectral Peaks | Resonant excitation energies are observed at 285.1 eV and 288.3 eV for Phe-Gly. | mdpi.com |

| Destination Orbitals | Core-electron transitions populate virtual orbitals with π* character, localized on the phenyl ring and peptide bond. | mdpi.com |

| Primary Dissociation Site | Cleavage occurs preferentially near the peptide linkage (C–CO–NH–C structure). | mdpi.com |

| Secondary Dissociation Site | Cleavage of C–C bonds in the phenyl ring can occur when π* orbitals are populated. | mdpi.com |

| Specificity | The dissociation process is selective, with fragmentation patterns dependent on the excitation energy and the nodal planes of the destination orbitals. | mdpi.comnih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides and proteins in solution. While specific CD studies on the this compound tetrapeptide are not extensively documented in the provided search results, research on related peptides containing both glycine and phenylalanine (or its derivatives) demonstrates the utility of this technique.

For instance, studies on an undecapeptide containing Gly, Leu, Ala, and the phenylalanine derivative α,β-dehydrophenylalanine (ΔPhe) used CD spectroscopy to characterize its solution conformation. d-nb.infonih.gov The results of this investigation revealed that the undecapeptide exclusively adopts a right-handed 3(10)-helical conformation in solution. d-nb.infonih.gov This contrasts with its crystal structure, which showed the presence of both right- and left-handed helices, suggesting that global interactions in the solid state can significantly influence local secondary structures. nih.gov The formation of a stable secondary structure in such peptides is often driven by the inclusion of conformationally restricting residues like ΔPhe. nih.gov These findings highlight how CD spectroscopy can elucidate the preferred secondary structural elements of peptides containing both flexible (Gly) and aromatic (Phe) residues in a non-crystalline environment.

Investigation of Intramolecular and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks and Their Contribution to Tetrapeptide Stability

Hydrogen bonds are fundamental non-covalent interactions that play a critical role in defining the structure and stability of peptides. nih.govoup.com In this compound, both backbone amide groups and the terminal functional groups can participate in hydrogen bonding. Gas-phase spectroscopic studies on the related tripeptide Ac-Phe-Gly-Gly-NH2 have established the existence of multiple conformers stabilized by strong intramolecular hydrogen bonds. mpg.denih.gov

Aromatic Stacking and Hydrophobic Interactions Involving Phenylalanine Residues

The two phenylalanine residues in the this compound sequence are key contributors to its structural properties through aromatic and hydrophobic interactions. The non-reactive, hydrophobic phenyl side chain preferentially resides in buried hydrophobic cores of larger protein structures. russelllab.org In a tetrapeptide, these residues can engage in several types of non-covalent interactions that influence conformation and self-assembly.

Aromatic Stacking (π-π Interactions): The planar phenyl rings of the two Phe residues can stack upon each other. These π-π interactions are a significant factor in the structural stability of proteins and peptides. researchgate.net The interaction can be intramolecular, influencing the peptide's fold, or intermolecular, driving the formation of dimers and larger aggregates. researchgate.netnih.gov Studies on Phe-Gly repeats have pointed to the importance of π-π interactions in the phase separation of certain proteins. elifesciences.org The crystal structure of a complex involving Phe-Gly-Gly showed dimerization of the tripeptide through the inclusion of two Phe residues interacting via π-stacking. rsc.org

Hydrophobic Interactions: The hydrophobic nature of the phenylalanine side chain drives it to minimize contact with aqueous solvent. This effect can promote the burial of the phenyl rings within the peptide's structure or lead to aggregation where the hydrophobic residues cluster together. russelllab.org These interactions are crucial for processes like ligand binding and molecular recognition, where the Phe residue can interact with hydrophobic pockets on a receptor. mdpi.com

Table 2: Key Interactions Involving Phenylalanine Residues

| Interaction Type | Description | Significance in this compound | Reference |

|---|---|---|---|

| Aromatic Stacking (π-π) | Non-covalent interaction between aromatic rings. | Stabilizes folded conformations and promotes self-assembly into dimers and oligomers. | researchgate.netelifesciences.orgrsc.org |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | Drives the burial of Phe side chains and facilitates binding to hydrophobic regions of other molecules. | russelllab.org |

| Cation-π Interactions | Electrostatic interaction between a cation and the face of an electron-rich π system. | Important for molecular recognition in biological receptors, where the Phe ring interacts with cationic groups. | nih.govjneurosci.orgcaltech.edu |

Cation-π Interactions in Ligand-Receptor Recognition Contexts

The electron-rich aromatic ring of phenylalanine is capable of engaging in strong, non-covalent cation-π interactions with positively charged ions or molecular groups. caltech.edumdpi.com This type of interaction is a critical feature in many biological recognition events, particularly at the binding sites of receptors for neurotransmitters and other ligands. nih.govjneurosci.orgnih.gov

Although direct studies on this compound are limited, extensive research on other systems demonstrates the importance of phenylalanine in this context. For example, in the glycine receptor, a cation-π interaction between the primary amine of the glycine agonist and a specific phenylalanine residue (Phe159) in the binding site is crucial for agonist binding. nih.govjneurosci.orguq.edu.au The strength of this interaction was confirmed using unnatural amino acid mutagenesis, where fluorinating the phenyl ring systematically weakened its cation-π binding ability and reduced receptor sensitivity. nih.govjneurosci.org The energy contribution of a single cation-π interaction can be substantial, often competing with or exceeding other non-covalent forces like hydrogen bonds, with binding energy contributions estimated to be as high as 5.5 kcal/mol in some receptor systems. caltech.edu Therefore, in a biological context, the phenylalanine residues of this compound could serve as key recognition elements for binding to receptors or enzymes that feature cationic sites. mdpi.comrsc.org

Role of Glycine Residues in Inducing Conformational Flexibility within the Tetrapeptide Scaffold

The two central glycine residues are pivotal in defining the conformational dynamics of the this compound tetrapeptide. Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. russelllab.org This minimal side chain imparts a high degree of conformational flexibility to the peptide backbone. russelllab.orgnih.gov

Glycine residues can adopt a much wider range of backbone dihedral angles (φ and ψ) than other amino acids, allowing them to occupy regions of the Ramachandran plot that are sterically forbidden to residues with larger side chains. russelllab.orgbiorxiv.org This flexibility is essential for the formation of specific structural motifs, such as tight turns, and enables the peptide chain to fold into compact structures. russelllab.org In peptides containing a Gly-Gly sequence, a high degree of flexibility is often observed in that segment. beilstein-journals.org The presence of glycine residues in conserved sequences like the Gly-X-Gly-X-X-Gly motif in protein kinases is critical for enabling the conformational rearrangements necessary for function and drug binding. uit.no In the this compound scaffold, the glycine residues provide the necessary pliancy to allow the terminal phenylalanine residues to orient themselves for optimal intramolecular (e.g., aromatic stacking) or intermolecular (e.g., receptor binding) interactions. rsc.org This inherent flexibility is a key structural feature that allows the tetrapeptide to explore a broad conformational space. nih.govbiorxiv.org

Biochemical Mechanisms and Functional Roles of Phe Gly Gly Phe

Enzymatic Hydrolysis and Substrate Specificity of Phe-Gly-Gly-Phe

The enzymatic cleavage of peptides is a fundamental biological process. The susceptibility of this compound to various proteases is determined by its amino acid sequence and the specificities of the enzymes.

Serine proteases, such as chymotrypsin, are a major class of proteolytic enzymes characterized by a serine residue in their active site. wikipedia.orgnih.gov Chymotrypsin exhibits a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.org The presence of a phenylalanine residue at the P1 position makes a peptide a likely substrate for chymotrypsin. wikipedia.org

In the context of this compound, the peptide bond following the initial phenylalanine (Phe-Gly) would be a primary target for chymotrypsin-mediated hydrolysis. The enzyme's catalytic triad (Ser-195, His-57, and Asp-102) facilitates this cleavage through a mechanism involving nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the peptide bond. wikipedia.orglibretexts.org The aromatic side chain of the N-terminal phenylalanine fits into the hydrophobic S1 binding pocket of chymotrypsin, ensuring substrate specificity. wikipedia.org While this compound itself is a theoretical substrate, studies on similar peptides, such as Phe-Gly, are used to understand the kinetics and mechanism of chymotrypsin activity. chegg.com

| Enzyme | Preferred Cleavage Site (P1 position) | Example Substrate Analogue |

|---|---|---|

| Chymotrypsin | Large hydrophobic residues (Phe, Tyr, Trp) wikipedia.org | N-acetyl-L-phenylalanine p-nitrophenyl amide wikipedia.org |

Beyond serine proteases, this compound can be a substrate for other peptidase families.

Angiotensin-Converting Enzyme (ACE): ACE, a zinc metalloprotease, typically cleaves dipeptides from the C-terminus of its substrates. While its classical substrates are angiotensin I and bradykinin, ACE has a broad substrate specificity. Tetrapeptides can be hydrolyzed by ACE, although the efficiency may vary. Some studies indicate that proton-coupled oligopeptide transporters (PepTs) can transport ACE inhibitors, which are peptide-like molecules. nih.gov

Lysosomal Cysteine Proteinases: These enzymes, such as cathepsins, are involved in intracellular protein degradation. Their substrate specificity is generally broader than that of chymotrypsin. For instance, Cathepsin L is a cysteine protease that can be studied using substrates like Z-Phe-Arg-MCA. mdpi.com The Gly-Gly motif within a peptide can be accommodated by the active site of certain cysteine proteases. mdpi.com

Intestinal Hydrolases: The brush-border membrane of the small intestine contains various peptidases crucial for the final digestion of dietary proteins. nih.gov These enzymes hydrolyze small oligopeptides into dipeptides, tripeptides, and free amino acids for absorption. nih.gov Studies on the intestinal transport of tetrapeptides like L-leucylglycylglycylglycine suggest that while some hydrolysis occurs at the brush border, a portion of the tetrapeptide can be transported intact. portlandpress.com The presence of aminopeptidases at the brush border suggests that peptides could be cleaved sequentially from the N-terminus.

The kinetics of enzymatic cleavage of peptides similar to this compound have been studied to understand enzyme-substrate interactions. For instance, studies on the hydrolysis of oligopeptide substrates by pepsin, another protease, show that the rate-limiting step is often the scission of the peptide bond within the enzyme-substrate complex. nih.gov The binding affinity (Km) and catalytic rate (kcat) are key parameters in these analyses. The structure of the peptide, including the amino acids flanking the scissile bond, significantly influences these kinetic constants. nih.gov

Inhibition studies are also crucial for understanding enzyme mechanisms. The development of specific inhibitors for proteases often involves designing peptide analogues that bind tightly to the active site but are not cleaved.

Receptor Binding and Allosteric Modulation Studies of this compound Analogues (excluding clinical outcomes)

While this compound itself is not a primary focus of receptor binding studies, numerous analogues with the Tyr-Gly-Gly-Phe motif are well-known opioid peptides. wikipedia.org

The natural opioid motif Tyr-Gly-Gly-Phe is found in endogenous opioid peptides like enkephalins. nih.gov Many synthetic tetrapeptides have been developed and studied for their interaction with opioid receptors (mu, delta, and kappa).

Endomorphins: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are endogenous tetrapeptides with high affinity and selectivity for the µ-opioid receptor. wikipedia.org Their structure, particularly the N-terminal tyrosine and the C-terminal phenylalanine, is crucial for this interaction. wikipedia.org

Dermorphin (B549996) Analogues: Dermorphin is a potent µ-opioid receptor agonist with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. wikipedia.orgglpbio.com The N-terminal tetrapeptide H-Tyr-D-Ala-Phe-Gly-NH2 is considered the minimal subunit required for its opioid activity. nih.gov Studies on constrained analogues of this tetrapeptide have revealed significant shifts in affinity and selectivity for µ- and δ-opioid receptors. nih.gov

TIPP Peptides: The synthetic tetrapeptide TIPP (H-Tyr-Tic-Phe-Phe-OH) and its analogues are potent and selective δ-opioid receptor antagonists. nih.gov Structure-activity relationship studies on these peptides, including modifications at the N- and C-termini, have provided valuable insights into the requirements for receptor binding and selectivity. nih.gov

Hemorphins and Cytochrophins: These blood-derived tetrapeptides show affinities for µ- and δ-opioid receptors and notably higher affinities for κ-opioid binding sites compared to β-casomorphins. nih.gov

The binding affinities of these tetrapeptide analogues are typically determined through competitive radioligand displacement assays using selective radioligands for each opioid receptor subtype.

| Peptide Analogue | Sequence | Primary Receptor Affinity | Reference |

|---|---|---|---|

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | µ-opioid receptor | wikipedia.org |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | µ-opioid receptor | wikipedia.org |

| Dermorphin N-terminal tetrapeptide | H-Tyr-D-Ala-Phe-Gly-NH2 | µ-opioid receptor | nih.gov |

| TIPP | H-Tyr-Tic-Phe-Phe-OH | δ-opioid receptor (antagonist) | nih.gov |

| Hemorphin-4 | Tyr-Pro-Trp-Thr | µ, δ, and κ-opioid receptors | nih.gov |

Glycine (B1666218) Receptors: Glycine receptors are inhibitory neurotransmitter receptors. Their binding sites characteristically contain aromatic amino acids. nih.gov Studies have shown that a phenylalanine residue (Phe159) in the glycine receptor binding site forms a cation-π interaction with the primary amine of glycine. nih.govuq.edu.au While direct studies on this compound are lacking, the presence of phenylalanine residues in a peptide could theoretically lead to interactions with such aromatic-rich binding pockets.

Amino Acid Transporters: The transport of amino acids and small peptides across cell membranes is mediated by specific transporters. The neutral amino acid transporter B0AT1 (SLC6A19) is a key transporter in the intestine and kidney. nih.gov It has been shown to form complexes with peptidases like aminopeptidase N (APN) and ACE2, which can modulate the transporter's substrate affinity. nih.gov While individual tetrapeptides are generally not considered direct substrates for PepT1, the products of their hydrolysis (di- and tri-peptides, and amino acids) are readily transported. nih.gov For example, the amino acid transporter LAT2 is responsible for the uptake of L-DOPA and other amino acid-like drugs.

Protein-Peptide and Peptide-Peptide Interaction Dynamics

This compound as a Mimetic in Protein-Protein Interface Studies

The tetrapeptide this compound holds potential as a structural and functional mimetic in the study of protein-protein interactions (PPIs). This is largely due to the presence and spacing of the phenylalanine (Phe) residues, which are frequently involved in the hydrophobic and π-π stacking interactions that stabilize PPI interfaces. Aromatic residues like phenylalanine are known to contribute significantly to the stability of these interactions on a per-residue basis. rsc.org

The sequence this compound is found within larger, biologically active peptides, suggesting its role in molecular recognition. For instance, it constitutes the N-terminal sequence of nociceptin (also known as orphanin FQ), a heptadecapeptide that is an endogenous ligand for the opioid receptor-like 1 (ORL1) receptor. nih.gov The N-terminal tetrapeptide this compound of nociceptin is thought to penetrate deeply into the binding pocket of the receptor. mdpi.com This interaction highlights the capacity of the this compound motif to engage with protein binding sites.

Furthermore, a study utilized a longer peptide, H-Phe-Gly-Gly-Phe-Glu-Leu-Leu-Cys-OH, in conjunction with cucurbit rsc.orguril to study enzyme activity, demonstrating that the this compound sequence can be recognized and bound by synthetic receptors, a process that can be modulated by enzymatic cleavage of the terminal phenylalanine. rsc.org This underscores the potential for this tetrapeptide to act as a recognizable motif in engineered biochemical systems designed to probe or disrupt protein-protein interactions.

The concept of using peptidomimetics to study and inhibit PPIs is a promising strategy in drug discovery. unc.edu These mimics aim to replicate the key interacting residues of a protein partner. Given the prevalence of Phe-Gly motifs in protein interaction domains, this compound can be considered a minimalist mimic. The glycine (Gly) residues provide flexibility, allowing the terminal phenylalanine residues to orient themselves to fit into binding pockets on a protein surface.

| Peptide Containing this compound | Interacting Partner/System | Key Observation | Potential Significance as a Mimetic |

|---|---|---|---|

| Nociceptin (Orphanin FQ) | Opioid Receptor-Like 1 (ORL1) | The N-terminal this compound sequence is crucial for receptor binding and activity. nih.govnih.gov | Suggests the tetrapeptide can mimic the binding motif of a natural ligand to a G protein-coupled receptor. |

| H-Phe-Gly-Gly-Phe-Glu-Leu-Leu-Cys-OH | Cucurbit rsc.orguril and Aminopeptidase N | The tetrapeptide sequence is specifically recognized by a synthetic receptor, and this interaction is disrupted by enzymatic cleavage. rsc.org | Demonstrates the potential for this sequence to be used in developing sensors and assays for enzyme activity based on molecular recognition. |

Investigation of Aggregation and Fibrillization Propensities Driven by Phe-Gly Motifs

The Phe-Gly motif is a key driver of peptide aggregation and fibrillization, a process implicated in various amyloid diseases. The inherent properties of phenylalanine, including its hydrophobicity and aromatic ring, facilitate π-π stacking interactions between peptide chains, which is a critical step in the formation of amyloid fibrils. The presence of two such motifs in this compound suggests a strong propensity for self-assembly.

Studies on the prion-like domain of the TDP-43 protein have unambiguously identified Phe-Gly motifs as key elements in the formation of the fibril core. nih.govelifesciences.orgresearchgate.net NMR analyses have shown that these motifs become immobilized within a β-rich fibrillar structure. researchgate.net While other motifs, such as Trp-Gly, may be more involved in the initial formation of liquid droplets, the Phe-Gly motifs are crucial for the transition to solid-state fibrils. nih.gov This suggests a distinct role for Phe-Gly sequences in the pathological aggregation pathway.

The crystal structure of this compound itself provides direct evidence for its aggregation potential. In the solid state, molecules of this compound interact through multiple N–H⋯O hydrogen bonds to form an anti-parallel β-sheet arrangement. rsc.org This is a hallmark of amyloid fibril structure. The arrangement creates intertwined helical chains of molecules. This inherent ability to form such stable, ordered aggregates underscores the potential for this tetrapeptide to be a model system for studying the fundamental processes of fibrillization.

The aggregation of peptides containing Phe-Gly motifs is also relevant to the broader context of protein phase separation, which is involved in the formation of membraneless organelles. These motifs are frequently found in intrinsically disordered protein regions that undergo phase separation. The π-π interactions facilitated by the phenylalanine residues are thought to be a significant driving force for this process. nih.govelifesciences.org

| System | Experimental Technique | Key Finding | Implication for this compound |

|---|---|---|---|

| TDP-43 Prion-like Domain | NMR Spectroscopy | Phe-Gly motifs are key elements of the reconstituted fibril core. nih.govelifesciences.orgresearchgate.net | Peptides containing Phe-Gly motifs, such as this compound, are likely to have a high propensity for fibrillization. |

| This compound | X-ray Powder Diffraction | The crystal structure reveals an anti-parallel β-sheet arrangement formed through intermolecular hydrogen bonds. rsc.org | Provides direct structural evidence for the ability of this compound to form the core structures of amyloid fibrils. |

| Intrinsically Disordered Proteins (e.g., Ddx4) | Bioinformatic and Mutational Analyses | Phe-Gly dipeptides are abundant and mutations of Phe to Ala inhibit phase separation, pointing to the importance of π-π interactions. nih.govelifesciences.org | Highlights the fundamental role of the Phe-Gly motif in driving peptide self-assembly and interaction. |

Modulation of Biochemical Pathways by this compound and its Modified Forms

Enzyme Activation and Inhibition Mechanisms

The tetrapeptide this compound can interact with enzymes as a substrate, and potentially as an inhibitor or activator, depending on the enzyme's specificity and the context of the interaction. The peptide bonds within the sequence are susceptible to cleavage by proteases, and the terminal amino and carboxyl groups, along with the phenylalanine side chains, can interact with enzyme active sites.

One documented interaction is with Dipeptidyl Peptidase III (DPP III). A study on porcine skeletal muscle DPP III used this compound as a substrate to perform kinetic studies. acs.org The enzyme was found to hydrolyze the peptide, with optimal activity at a basic pH. This demonstrates that this compound can fit into the active site of at least some peptidases and be processed.

Pepsin, a digestive protease, is known to cleave peptide bonds involving aromatic amino acids like phenylalanine. Research on the effect of secondary enzyme-substrate interactions on pepsin's activity has utilized synthetic peptides containing Phe residues. For example, the cleavage of peptides such as Phe-Gly-His-Phe(NO2)-Phe-OMe has been studied to understand the specificity of pepsin. acs.org While this study did not use this compound directly, it supports the principle that the Phe residues in the tetrapeptide make it a potential substrate for pepsin and other proteases with similar specificity.

The potential for this compound to act as an enzyme inhibitor could arise from its ability to bind to an enzyme's active site without being productively cleaved, thereby blocking access to the natural substrate. This is a common mechanism for peptide-based enzyme inhibitors. For this compound, this would depend on the specific protease and the stability of the enzyme-peptide complex.

Structural Implications for Kinase Regulation (referencing DFG motifs)

While there is no direct evidence from the provided search results linking this compound to the regulation of protein kinases, we can explore the structural implications based on the well-characterized role of the Asp-Phe-Gly (DFG) motif in kinase function. The DFG motif is a highly conserved sequence at the beginning of the activation loop of most protein kinases and is crucial for their regulation.

The conformation of the DFG motif determines the kinase's activity state. In the active "DFG-in" conformation, the aspartate residue coordinates a magnesium ion essential for ATP binding and catalysis, while the phenylalanine residue is packed into a hydrophobic pocket. In the inactive "DFG-out" conformation, the aspartate and phenylalanine residues swap positions, which disrupts the active site and often creates a new allosteric pocket that can be targeted by type II kinase inhibitors.

The this compound tetrapeptide possesses a phenylalanine residue, which is the key aromatic component of the DFG motif. It is conceivable that a peptide containing phenylalanine could interact with the ATP-binding pocket of a kinase. The flexibility afforded by the two glycine residues might allow the N-terminal phenylalanine of this compound to occupy the position normally taken by the phenylalanine of the DFG motif in either its "in" or "out" state.

If this compound were to mimic the "DFG-out" conformation, it could potentially act as a competitive inhibitor by occupying the ATP-binding site and preventing the kinase from adopting its active conformation. The C-terminal phenylalanine could further stabilize this interaction through hydrophobic contacts within the active site cleft.

Advanced Analytical and Biophysical Characterization of Phe Gly Gly Phe

High-Resolution Chromatographic and Electrophoretic Techniques for Purity and Identity

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for assessing the purity and identity of peptides like Phe-Gly-Gly-Phe.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the purity analysis of peptides. lcms.cz This technique separates molecules based on their hydrophobicity. For peptides, the separation is influenced by the amino acid sequence and composition. lcms.cz In a typical RP-HPLC setup for a peptide like this compound, a C18 column is often used, and elution is achieved with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). csic.es The purity of the synthesized peptide is determined by integrating the peak area of the main compound and any impurities detected at a specific wavelength, commonly 254 nm. rsc.org For instance, the purity of a synthesized tripeptide, Gly-Phe-Gly, was confirmed to be greater than 98% by RP-HPLC analysis. csic.es

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It offers high resolution and requires minimal sample volume, making it an excellent complementary technique to HPLC. dlsu.edu.ph Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the analysis of peptides. dlsu.edu.ph For tetrapeptides, CE methods have been developed to separate isomers and impurities. researchgate.netnih.gov The development of a CE method involves optimizing parameters like the background electrolyte (BGE), pH, and the use of additives like cyclodextrins for chiral separations. researchgate.netcapes.gov.brdiva-portal.org For example, a CE method for the tetrapeptide H-Tyr-(D)Arg-Phe-Phe-NH2 successfully separated it from nine related substances within 15 minutes with high resolution. researchgate.netnih.gov

Below is a table summarizing typical parameters for these techniques:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Stationary Phase | C18 reversed-phase column | Fused-silica capillary |

| Mobile Phase/Buffer | Acetonitrile/Water with 0.1% TFA | Phosphate or borate (B1201080) buffer |

| Detection | UV absorbance (e.g., 214 nm, 254 nm) | UV absorbance |

| Application | Purity determination, quantification | Purity, isomer separation, mobility analysis |

Mass Spectrometry-Based Characterization (e.g., ESI-MS, MALDI-TOF) for Sequence and Modifications

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sequence verification of peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact biomolecules. It is often coupled with liquid chromatography (LC-MS). In the analysis of a model mixture, ESI-MS was used to detect the tripeptide Phenylalanine-glycine-glycine (PGG). nih.gov ESI-MS can provide accurate molecular weight information, which can be used to confirm the identity of this compound. For instance, the experimental mass of the tripeptide Gly-Phe-Gly was determined by ESI-MS and found to be consistent with its theoretical value. csic.es Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation provides information about the amino acid sequence. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization technique well-suited for peptide analysis. In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide. This method is known for its high sensitivity and tolerance to salts. Studies on dipeptides like Phe-Gly have utilized MALDI to transfer the molecules to the gaseous phase for analysis. mdpi.comresearchgate.net The resulting mass spectra can be used to confirm the molecular weight and investigate any potential modifications.

| Technique | Principle | Information Obtained |

| ESI-MS | Soft ionization of molecules from a liquid solution. | Accurate molecular weight, sequence information (with MS/MS). |

| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix. | Accurate molecular weight, high sensitivity. |

Quantitative Receptor Binding Assays (e.g., Radioligand Binding, SPR)

Quantitative receptor binding assays are essential for determining the affinity and kinetics of the interaction between this compound and its potential biological targets.

Radioligand Binding Assays: This classic technique involves using a radiolabeled version of a ligand (or a competitor) to quantify its binding to a receptor. For example, in the study of opioid receptors, a tritiated heptapeptide, [3H]Tyr-Gly-Gly-Phe-Met-Arg-Phe, was used to characterize its binding to frog brain membrane fractions. nih.gov Such assays can determine the dissociation constant (Kd), which is a measure of binding affinity, and the maximal number of binding sites (Bmax). nih.gov Competitive binding assays, where an unlabeled ligand competes with a radiolabeled ligand, are often used to determine the binding affinity of novel compounds. biorxiv.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govgenscript.comspringernature.comemory.edu In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) flows over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.com This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. core.ac.uk SPR is a versatile tool for studying peptide-protein interactions and has been used to investigate the binding of peptides to G protein-coupled receptors (GPCRs). nih.govgenscript.com

| Assay | Principle | Key Parameters Measured |

| Radioligand Binding | Measures the binding of a radiolabeled ligand to a receptor. | Kd (dissociation constant), Bmax (maximal binding sites), Ki (inhibitory constant). |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. | kon (association rate), koff (dissociation rate), Kd (dissociation constant). |

Spectrophotometric and Fluorometric Assays for Functional Analysis

Spectrophotometric and fluorometric assays are widely used to assess the functional activity of peptides, often by measuring enzyme activity or the formation of a colored or fluorescent product.

Spectrophotometric Assays: These assays rely on the change in absorbance of light at a specific wavelength. For instance, the activity of angiotensin-converting enzyme (ACE) can be measured using the substrate N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG). sigmaaldrich.com The cleavage of this substrate by ACE leads to a change in absorbance that can be monitored over time to determine enzyme kinetics. Similarly, a continuous spectrophotometric assay for LasA protease uses the substrate succinyl-Gly-Gly-Phe-4-nitroanilide, where cleavage of the Gly-Phe bond ultimately leads to the release of a chromophore. nih.gov Such assays can be used to determine kinetic parameters like Km and kcat. nih.gov

Fluorometric Assays: These assays measure changes in fluorescence intensity or polarization. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a common tool for monitoring peptide aggregation. nih.gov An increase in ThT fluorescence emission at around 486 nm is indicative of fibril formation. nih.gov

| Assay Type | Principle | Example Application |

| Spectrophotometric | Measures changes in light absorbance. | Determining enzyme kinetics (Km, kcat) using a chromogenic substrate. nih.gov |

| Fluorometric | Measures changes in fluorescence. | Monitoring amyloid fibril formation with Thioflavin T. nih.gov |

Advanced Imaging Techniques for Morphological Analysis of Aggregates

Advanced imaging techniques are crucial for visualizing the morphology and structure of peptide aggregates, which can be important for understanding their biological activity and potential toxicity.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of samples. It is widely used to visualize the morphology of peptide aggregates, such as fibrils, nanotubes, and amorphous structures. nih.govresearchgate.netresearchgate.netacs.org For example, TEM has been used to observe the formation of amyloid fibrils by the peptide αA66−80. nih.gov Samples for TEM are typically negatively stained to enhance contrast. acs.org

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. AFM has been used to study the self-assembly of various peptides, revealing morphologies such as vesicular structures and rod-like fibers. researchgate.net It can also be used to measure the dimensions of aggregates, such as the depth of hollow nanostructures. nih.gov

| Imaging Technique | Information Provided | Typical Application |

| Transmission Electron Microscopy (TEM) | High-resolution 2D images of internal structure. | Visualizing amyloid fibrils and other aggregate morphologies. nih.gov |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography. | Characterizing the size and shape of nanostructures like vesicles and fibers. researchgate.net |

| Scanning Electron Microscopy (SEM) | 3D-like images of surface morphology. | Observing the overall structure and arrangement of self-assembled nanofibers. acs.org |

Emerging Theoretical Applications and Future Research Trajectories for Phe Gly Gly Phe

Rational Design Principles for Novel Bioactive Agents Based on the Phe-Gly-Gly-Phe Scaffold

The rational design of new molecules from a parent scaffold is a cornerstone of modern drug discovery. The this compound sequence is analogous in part to the C-terminal fragment of endogenous opioid peptides like enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), which are crucial in pain modulation. ontosight.aimdpi.com This similarity makes the this compound backbone a compelling starting point for designing novel bioactive agents. The core principle involves systematically modifying the peptide to enhance desired properties while minimizing unwanted effects.

Key design strategies include:

Amino Acid Substitution: Replacing one or more amino acids can dramatically alter biological activity. For instance, in related opioid peptides, substituting amino acids in the sequence has been shown to change receptor binding affinity and selectivity. mdpi.com Replacing the N-terminal Phenylalanine with Tyrosine could introduce hydrogen-bonding capabilities crucial for opioid receptor interaction.

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids, such as D-amino acids or residues with modified side chains (e.g., (R,S)-(1-adamantyl)glycine), can enhance proteolytic stability and induce specific conformational folds. nih.govresearchgate.net This increased stability is a critical goal in peptide drug design, as natural peptides are often rapidly degraded by enzymes. ekb.eg

Backbone Modification: Altering the peptide backbone, for example by introducing amide bond isosteres, can improve stability and bioavailability.

Detailed research findings have shown that in similar enkephalin-like peptides, hydrophobic residues are critical for activity, and a propensity to adopt folded structures often correlates with antiproliferative effects in certain cancer cell lines. nih.govresearchgate.net

| Design Principle | Example Modification | Anticipated Outcome | Relevant Research Context |

|---|---|---|---|

| Amino Acid Substitution | Replace N-terminal Phe with Tyr | Introduce hydrogen-bonding; potentially increase opioid receptor affinity. | Endogenous opioid peptides feature an N-terminal Tyr essential for activity. mdpi.com |

| Incorporate D-Amino Acids | Replace L-Phe with D-Phe | Increase resistance to enzymatic degradation by proteases. | D-amino acid substitution is a common strategy to enhance peptide stability. ekb.eg |

| Add Functional Groups | Attach a lipid chain to the N- or C-terminus | Increase hydrophobicity and membrane interaction. | Lipidation improves the pharmacokinetic profile of peptide drugs. |

| Terminal Capping | N-terminal acetylation and C-terminal amidation | Remove terminal charges, potentially increase stability and cell permeability. | Standard practice in peptide chemistry to mimic native protein structures. |

Exploration of Self-Assembling Properties of this compound for Advanced Materials Science (e.g., hydrogels, nanofibers)

Peptide self-assembly is a process where peptide molecules spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. frontiersin.org This phenomenon is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. Aromatic residues, particularly Phenylalanine (Phe), are powerful motifs for driving self-assembly due to the potential for π-π stacking between their phenyl rings. frontiersin.orgmdpi.com

The this compound sequence, containing two Phe residues, possesses the fundamental components that could facilitate self-assembly. The flexible Gly-Gly linker can provide the conformational freedom needed for the terminal Phe residues to arrange themselves favorably for intermolecular interactions. While diphenylalanine (Phe-Phe) is a well-studied self-assembling motif, often requiring N-terminal modification with groups like Fluorenylmethyloxycarbonyl (Fmoc) to form robust hydrogels, the principles are applicable to the this compound scaffold. acs.orgresearchgate.netfrontiersin.org

Future research trajectories in this area would involve:

Investigating the self-assembly of unmodified this compound under various conditions (pH, temperature, concentration).

Modifying the peptide with N-terminal aromatic groups (e.g., Fmoc, Naphthalene) to enhance π-π stacking and promote the formation of hydrogels and nanofibers. mdpi.com